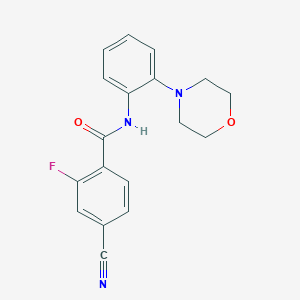![molecular formula C22H21BrN2O3 B250750 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in cancer cell growth and survival. In
Mecanismo De Acción
BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BRD4 binds to acetylated histones, which are important for the activation of gene transcription. In cancer cells, BRD4 is often overexpressed, leading to increased gene expression and cell proliferation. 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide inhibits the activity of BRD4 by binding to its bromodomain, preventing it from binding to acetylated histones and activating gene transcription. This leads to a reduction in gene expression and cancer cell growth.
Biochemical and Physiological Effects:
4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide has been shown to have potent inhibitory effects on cancer cell growth and survival in preclinical studies. The compound has been tested in various cancer cell lines, including leukemia, lymphoma, and solid tumors, and it has shown promising results in inducing cancer cell death. 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide has several advantages for lab experiments, including its potent inhibitory effects on cancer cell growth and survival, its specificity for BRD4, and its ability to induce cancer cell death. However, the compound also has some limitations, including its low solubility in aqueous solutions, which may limit its use in in vivo studies. In addition, the compound may have off-target effects on other proteins, which may complicate its use in some experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide. One potential direction is to explore its therapeutic potential in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate its effects on other diseases, such as inflammatory or autoimmune diseases. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide, which will be important for its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide involves several steps, including the reaction of 4-bromo-3-methoxynaphthalene-2-carboxylic acid with butanoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylboronic acid to form the corresponding boronic acid, which is then coupled with 3-methoxyaniline in the presence of a palladium catalyst to form the final product. The synthesis of 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide has been reported in several scientific publications, and the compound has been synthesized using various methods.
Aplicaciones Científicas De Investigación
4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential therapeutic applications in cancer treatment. The compound has been found to inhibit the activity of BRD4, which is a key regulator of gene expression in cancer cells. Inhibition of BRD4 activity has been shown to reduce the growth and survival of cancer cells, making it a promising target for cancer therapy. 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide has been tested in preclinical studies in various cancer cell lines, and it has shown promising results in inhibiting cancer cell growth and inducing cancer cell death.
Propiedades
Fórmula molecular |
C22H21BrN2O3 |
|---|---|
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C22H21BrN2O3/c1-3-6-19(26)24-15-9-11-16(12-10-15)25-22(27)18-13-14-7-4-5-8-17(14)20(23)21(18)28-2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26)(H,25,27) |
Clave InChI |
MRMJKZWMZRWDQU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B250680.png)
![N-[2-(difluoromethoxy)phenyl]butanamide](/img/structure/B250681.png)
![N-[4-(aminosulfonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B250683.png)
![Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250684.png)

![5-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B250687.png)
![N-[3-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxyphenyl]furan-2-carboxamide](/img/structure/B250691.png)